molecular formula C18H23N3O3 B2625324 N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide CAS No. 1795085-60-7

N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2625324
CAS No.: 1795085-60-7
M. Wt: 329.4
InChI Key: IKCJGTWGHFHRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide” is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butylphenyl group and the dioxopyrrolidinyl moiety suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide” typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Introduction of the Dioxopyrrolidinyl Group: This step involves the reaction of the azetidine derivative with a dioxopyrrolidinyl reagent under suitable conditions, such as using a base or an acid catalyst.

    Attachment of the tert-Butylphenyl Group: The final step involves the coupling of the azetidine-dioxopyrrolidinyl intermediate with a tert-butylphenyl reagent, often using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butylphenyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions may target the carbonyl groups in the dioxopyrrolidinyl moiety, resulting in the formation of alcohol derivatives.

    Substitution: The azetidine ring and the phenyl group may participate in substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

“N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxylate
  • N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-sulfonamide

Uniqueness

The unique combination of the tert-butylphenyl group, dioxopyrrolidinyl moiety, and azetidine ring in “N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide” may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activities.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)12-4-6-13(7-5-12)19-17(24)20-10-14(11-20)21-15(22)8-9-16(21)23/h4-7,14H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCJGTWGHFHRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.